N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-2-13-7-11-12-8(13)6-10-9(15)14-4-3-5-14/h7H,2-6H2,1H3,(H,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWTKGHVFTSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CNC(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide typically involves the following steps:
Formation of 4-ethyl-4H-1,2,4-triazole: This can be achieved by reacting ethyl hydrazine with formic acid or acetic acid under reflux conditions.
Introduction of the azetidine ring: The azetidine ring can be introduced by reacting the triazole derivative with an appropriate amine source, such as azetidine-1-carboxylic acid, under suitable reaction conditions (e.g., heating in the presence of a coupling agent like EDCI or DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Various nucleophiles (e.g., alkyl halides, alcohols) in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines or triazoles.
Scientific Research Applications
N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: It can be used in the design of new therapeutic agents targeting various diseases, including infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and target organism.
Comparison with Similar Compounds
Research Findings and Inferences
- Metabolic Stability : The 4-ethyl group on the triazole ring may reduce oxidative metabolism, extending half-life compared to methyl or unsubstituted triazoles .
- Solubility vs. Permeability : Neutral carboxamide derivatives (e.g., target compound) balance lipophilicity and solubility better than ionic salts (e.g., dihydrochloride in ), suggesting improved oral bioavailability.
- Biological Targets : Triazole-azetidine hybrids are frequently associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity (e.g., Mycobacterium tuberculosis) .
Biological Activity
N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring system is known for its diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The presence of the triazole moiety in this compound suggests potential therapeutic applications that can be explored further.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal activity. For instance, compounds containing the 1,2,4-triazole nucleus have been reported to show higher antifungal efficacy compared to traditional agents. Studies have demonstrated that certain triazoles possess minimum inhibitory concentrations (MIC) in the nanomolar range against various fungal strains .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | TBD |
| Other Triazoles | Aspergillus niger | 0.01 - 0.27 |
Antibacterial Activity
The antibacterial properties of triazole derivatives are also noteworthy. This compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. In a comparative study of various triazole compounds, some exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been documented in several studies. N-[ (4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide may exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In animal models, certain triazoles have shown significant inhibition of edema formation .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to metal ions within enzymes such as cytochrome P450s, disrupting their function.
- Receptor Interaction : The azetidine moiety may interact with various protein receptors, potentially altering their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antifungal Studies : A series of triazole derivatives were synthesized and tested against fungal pathogens. Compounds demonstrated varying levels of activity with some achieving MIC values significantly lower than traditional antifungals .
- Antibacterial Research : In vitro studies indicated that certain triazoles exhibited potent antibacterial properties against multi-drug resistant strains .
- Inflammation Models : Experimental models showed that specific triazole compounds could reduce inflammatory markers significantly compared to control groups .
Q & A
(Basic) What are the critical steps and reaction conditions for synthesizing N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide?
Answer:
The synthesis typically involves:
- Azetidine ring formation : Cyclization of precursors using nucleophilic substitution or ring-closing metathesis under anhydrous conditions .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement to attach the 1,2,4-triazole moiety .
- Critical conditions :
- Solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility and reaction efficiency .
- Temperature control (e.g., reflux at 80–100°C) to prevent decomposition of sensitive intermediates .
- pH adjustment during hydrolysis steps to avoid degradation of the carboxamide group .
(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1650 cm) .
(Advanced) How can reaction conditions be optimized to improve yield and minimize side products?
Answer:
- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to screen variables like temperature, solvent ratio, and catalyst loading .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to enhance regioselectivity .
- In-line monitoring : Techniques like thin-layer chromatography (TLC) or real-time HPLC to detect intermediates and adjust conditions dynamically .
(Advanced) How should researchers resolve contradictions in reported biological activities of this compound?
Answer:
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the triazole) across studies .
- Dose-response profiling : Use IC/EC assays to validate potency thresholds and exclude off-target effects .
- Orthogonal assays : Confirm results with complementary methods (e.g., fluorescence polarization and surface plasmon resonance for binding affinity) .
(Advanced) What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Simulate binding modes with proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic (e.g., logP, polar surface area) and steric descriptors with activity data .
- Molecular dynamics (MD) : Assess binding stability over time (≥100 ns simulations) under physiological conditions .
(Basic) How do the compound’s solubility properties influence experimental design?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for in vitro assays due to moderate aqueous solubility .
- Formulation for in vivo studies : Employ co-solvents (e.g., PEG-400) or lipid-based carriers to enhance bioavailability .
(Advanced) How to design assays for evaluating target selectivity against related enzymes?
Answer:
- Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target inhibition .
- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive tracers) to quantify binding site competition .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key binding interactions and guide selectivity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
